2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride

Electrochemistry Synthetic chemistry Click chemistry

Reactive sulfonyl fluoride building block for SuFEx click chemistry featuring balanced stability/reactivity vs. hydrolysis-prone sulfonyl chlorides. Validated intermediate for imazosulfuron herbicide (paddy weed control at 0.5–1.0 g a.i./ha). The imidazo[1,2-a]pyridine scaffold serves as a privileged kinase inhibitor core, while the sulfonyl fluoride warhead enables selective covalent modification of Ser, Tyr, and Lys residues for irreversible inhibitor and ABPP probe design. 95% purity. Order now for agrochemical or covalent drug discovery programs.

Molecular Formula C7H4ClFN2O2S
Molecular Weight 234.63
CAS No. 1934410-06-6
Cat. No. B2580200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride
CAS1934410-06-6
Molecular FormulaC7H4ClFN2O2S
Molecular Weight234.63
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1)S(=O)(=O)F)Cl
InChIInChI=1S/C7H4ClFN2O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H
InChIKeyXWHOOXNPTOJEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride (CAS 1934410-06-6): Heterocyclic Sulfonyl Fluoride Building Block for SuFEx Click Chemistry and Agrochemical Synthesis


2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride (CAS 1934410-06-6) is a heterocyclic sulfonyl fluoride with molecular formula C7H4ClFN2O2S and molecular weight 234.64 g/mol . This compound features a reactive sulfonyl fluoride group at the 3-position of the imidazo[1,2-a]pyridine core, enabling participation in sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. The compound is commercially available with a minimum purity specification of 95% . It serves as a versatile building block for the synthesis of sulfonylureas, covalent inhibitors, and activity-based probes [2].

Why Generic Substitution with Sulfonyl Chloride or Bromo Analogs Fails for 2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride


The sulfonyl fluoride group imparts a distinct reactivity profile compared to sulfonyl chlorides or other halides. Sulfonyl fluorides exhibit a balance of stability and selective reactivity that enables their use in SuFEx click chemistry, whereas sulfonyl chlorides are more reactive but prone to hydrolysis and off-target reactions [1]. Electrochemical studies show that arylsulfonyl chlorides have half-wave potentials over 1000 mV more positive than the corresponding fluorides, confirming significantly higher chemical reactivity [2]. Additionally, substitution with 6-bromo or 2,7-dichloro analogs alters molecular weight and electronic properties, which can affect downstream synthetic utility and biological activity. High-strength direct comparative data for this specific compound is limited; the evidence presented below relies on class-level inference and supporting data [3].

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride: Quantitative Differentiation Evidence vs. Closest Analogs


Sulfonyl Fluoride Reactivity vs. Sulfonyl Chloride: Electrochemical and Synthetic Differentiation

Sulfonyl fluorides demonstrate significantly lower chemical reactivity than sulfonyl chlorides, as evidenced by electrochemical half-wave potentials that differ by more than 1000 mV [1]. This reduced reactivity translates into greater stability and selectivity in synthetic applications; for instance, aliphatic sulfonyl fluorides successfully reacted with amines bearing additional functionality where the corresponding chlorides failed [2].

Electrochemistry Synthetic chemistry Click chemistry

Molecular Properties: Lower Molecular Weight vs. 6-Bromo Analog

The target compound (C7H4ClFN2O2S, MW 234.64) possesses a significantly lower molecular weight than its 6-bromo-2-chloro analog (C7H3BrClFN2O2S, MW 313.53) [1]. This reduction of 78.89 g/mol may improve atom economy in multi-step syntheses and reduce the overall size of derived drug candidates, which is a critical parameter in medicinal chemistry lead optimization.

Medicinal chemistry Drug design Synthetic efficiency

Purity Specification: 95% Minimum Purity Standard

Both the target sulfonyl fluoride and its sulfonyl chloride analog are commercially supplied with a minimum purity specification of 95% . This parity ensures that the choice between these two building blocks is governed by reactivity and application requirements rather than by differential quality.

Quality control Synthetic reliability Procurement

Industrial Validation: Key Intermediate for Imazosulfuron Herbicide

The target compound serves as the critical sulfonyl fluoride intermediate for the synthesis of 1-(2-chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea (imazosulfuron, code TH-913). This sulfonylurea herbicide demonstrated effective weed control at a rate of 0.5-1.0 g a.i./a with good rice selectivity in outdoor paddy tests [1]. The compound is also the foundation for patented herbicidal compositions, underscoring its industrial relevance [2].

Agrochemical Herbicide Sulfonylurea

SuFEx Click Chemistry Compatibility: Enables Covalent Probe Development

Sulfonyl fluorides are the cornerstone of sulfur(VI) fluoride exchange (SuFEx) click chemistry, which creates robust covalent links under mild conditions with high fidelity [1]. The presence of the sulfonyl fluoride group in this compound confers direct applicability in SuFEx-based bioconjugation, activity-based protein profiling (ABPP), and the synthesis of covalent inhibitors [2]. In contrast, sulfonyl chlorides are not compatible with SuFEx chemistry due to their different reactivity profile.

Click chemistry Bioconjugation Chemical biology

Limited Direct Comparative Data: Acknowledgment of Evidence Gaps

As of April 2026, a comprehensive literature search reveals no direct head-to-head comparative studies (e.g., reactivity yields, biological IC50 values, PK parameters) that quantitatively differentiate this specific compound from its closest analogs under identical experimental conditions [1]. The PubChem record for this compound contains no bioassay data [1]. Consequently, the differentiation evidence presented above relies primarily on class-level inference and supporting data rather than direct experimental comparison.

Evidence assessment Data transparency Procurement diligence

2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride: Priority Application Scenarios Based on Quantitative Evidence


Building Block for Sulfonylurea Herbicides: Imazosulfuron Synthesis

This compound is a validated intermediate for the synthesis of imazosulfuron, a sulfonylurea herbicide with demonstrated paddy weed control at 0.5-1.0 g a.i./a and good rice selectivity [1]. Agrochemical R&D programs seeking to develop novel sulfonylurea herbicides should prioritize this sulfonyl fluoride as a key building block, leveraging the established synthetic route and proven field efficacy.

Covalent Probe Development: Activity-Based Protein Profiling (ABPP) and Target Engagement Studies

The sulfonyl fluoride group enables selective covalent modification of nucleophilic residues (e.g., serine, tyrosine, lysine) under physiological conditions [2]. This property, coupled with the balanced reactivity/stability profile of sulfonyl fluorides relative to sulfonyl chlorides [3], makes this compound an attractive electrophilic warhead for designing irreversible inhibitors and ABPP probes. Researchers in chemical biology can utilize this compound to interrogate protein function and validate target engagement.

SuFEx Click Chemistry for Bioconjugation and Materials Science

As a sulfonyl fluoride, this compound is a direct participant in sulfur(VI) fluoride exchange (SuFEx) click chemistry [4]. SuFEx provides a robust method for constructing stable covalent linkages under mild conditions, with applications ranging from bioconjugation (e.g., antibody-drug conjugates) to polymer synthesis. Researchers seeking to implement click chemistry in their workflows should consider this building block for its compatibility with this powerful platform.

Fragment-Based Drug Discovery: Electrophilic Warhead for Kinase Inhibitor Design

The imidazo[1,2-a]pyridine scaffold is a privileged structure in kinase inhibition, and the sulfonyl fluoride group provides a reactive handle for covalent targeting [5]. This compound can serve as a fragment or building block for generating focused libraries of covalent kinase inhibitors. Its lower molecular weight (234.64 g/mol) compared to bromo-substituted analogs aligns with fragment-based lead generation principles, potentially improving hit-to-lead optimization efficiency.

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